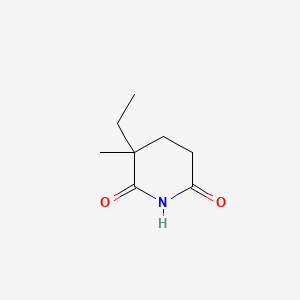
2,6-Piperidinedione, 3-ethyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperidinedione, 3-ethyl-3-methyl- is a heterocyclic organic compound with a piperidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both ethyl and methyl groups at the 3-position of the piperidinedione ring makes it a unique and valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-ethyl-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl and methyl-substituted amines with glutaric anhydride, followed by cyclization to form the piperidinedione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 2,6-Piperidinedione, 3-ethyl-3-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedione, 3-ethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinedione to piperidine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,6-Piperidinedione, 3-ethyl-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain proteases, leading to reduced inflammation and pain. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Piperidinedione, 3-ethyl-1-methyl-3-phenyl-: This compound has a phenyl group instead of a methyl group at the 3-position, leading to different chemical properties and applications.
Uniqueness
The presence of both ethyl and methyl groups at the 3-position of 2,6-Piperidinedione, 3-ethyl-3-methyl- enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound for research and industrial applications, offering unique properties compared to its analogs .
Properties
CAS No. |
3206-77-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-ethyl-3-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C8H13NO2/c1-3-8(2)5-4-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
NTVHPNIYLWFSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)
![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)
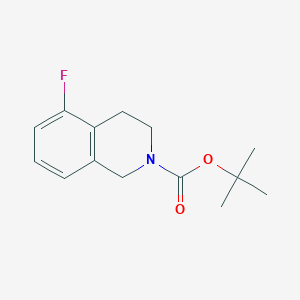
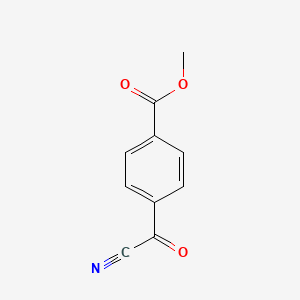
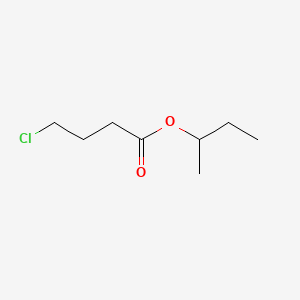
![2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B14152736.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)

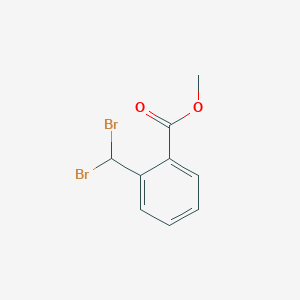
![2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14152770.png)
![N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide](/img/structure/B14152775.png)
![5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14152777.png)
